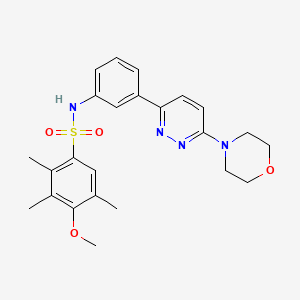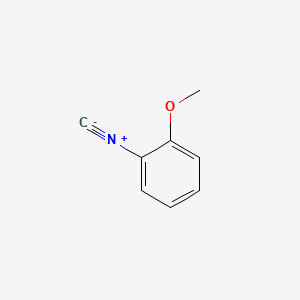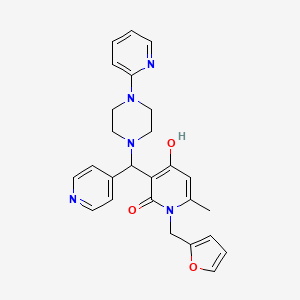
4-methoxy-2,3,5-trimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-methoxy-2,3,5-trimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide" is a structurally complex molecule that may have potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, bioactivity, and molecular docking studies of related benzenesulfonamide derivatives, which can be informative for understanding the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide derivatives . These reactions are often carried out in solvents such as DMF and may require activators like LiH. The structural characterization of these compounds is confirmed through spectroscopic techniques including IR, 1H-NMR, and 13C-NMR, alongside elemental analysis .
Molecular Structure Analysis
Molecular docking studies are a key tool in analyzing the interaction of sulfonamide derivatives with biological targets. For instance, docking studies of synthesized ligands against acetylcholinesterase have been used to compare binding affinities with IC50 values, providing insights into the competitive inhibition mechanism of these compounds . Similarly, molecular docking can predict the binding of sulfonamide derivatives to other receptors or enzymes, which is crucial for understanding their potential as therapeutic agents .
Chemical Reactions Analysis
The bioactivity of sulfonamide derivatives is often evaluated through their inhibitory effects on various enzymes. For example, certain benzenesulfonamide derivatives have been found to be high-affinity inhibitors of kynurenine 3-hydroxylase , while others have shown inhibitory activity against acetylcholinesterase . These studies suggest that sulfonamide derivatives can form stable enzyme-inhibitor complexes, which may be reversible or irreversible .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are closely related to their structural features. Substituents such as methoxy, hydroxy, and trimethoxy groups can significantly influence the compounds' cytotoxicity, tumor specificity, and enzyme inhibition potency . The introduction of morpholine and pyrazole moieties has been shown to enhance the anticancer activity of these compounds, as evidenced by their performance in MTT assays against cancer cell lines .
Applications De Recherche Scientifique
PI3K Inhibitors for Idiopathic Pulmonary Fibrosis and Cough
- Research evaluates the use of closely related phosphatidylinositol 3-kinase (PI3K) inhibitors, including compounds similar to the one , for treating idiopathic pulmonary fibrosis and cough. These inhibitors have been backed by in vitro data and are undergoing clinical studies (Norman, 2014).
Cytotoxicity and Carbonic Anhydrase Inhibition
- A study on a series of benzenesulfonamides, including derivatives similar to the compound , revealed their potential as cytotoxic agents and carbonic anhydrase inhibitors, highlighting their relevance in anti-tumor activity studies (Gul et al., 2016).
Anti-Breast Cancer Agent
- A specific derivative of benzenesulfonamide was synthesized and evaluated for its anti-breast cancer activity. It showed promising results against MCF-7 breast cancer cell lines, suggesting the potential of such compounds in cancer therapy (Kumar et al., 2021).
5-HT6 Receptor Antagonist with Cognitive Enhancing Properties
- A study on SB-399885, a compound structurally related to the queried chemical, showed that it is a potent 5-HT6 receptor antagonist with cognitive enhancing properties. This suggests potential applications in treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Propriétés
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-16-14-22(17(2)18(3)24(16)31-4)33(29,30)27-20-7-5-6-19(15-20)21-8-9-23(26-25-21)28-10-12-32-13-11-28/h5-9,14-15,27H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRMGTUTHHCBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,3,5-trimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-1-pyrazolecarbothioamide](/img/structure/B2508554.png)
![(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B2508555.png)
![benzyl 2,4-Dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2508557.png)
![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)

![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2508563.png)
![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)
![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)
![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2508566.png)


![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

